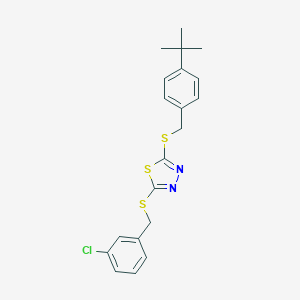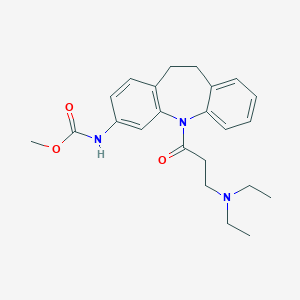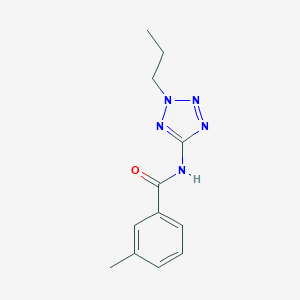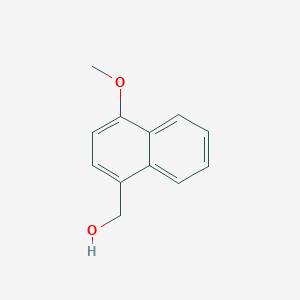![molecular formula C15H18N2O3 B186923 2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- CAS No. 89229-80-1](/img/structure/B186923.png)
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino-] is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPAA and is a yellow crystalline powder. It is a nitro compound that has a phenylmethylamino group attached to the cyclohexenone ring. DMNPAA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of DMNPAA is not fully understood. However, it is believed that DMNPAA acts as an electron acceptor, which can lead to the formation of free radicals. Free radicals can cause oxidative damage to cells and tissues, which can lead to various diseases. DMNPAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
DMNPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In vivo studies have shown that DMNPAA can improve memory and learning in animal models. DMNPAA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMNPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMNPAA has been extensively studied, and its mechanism of action and physiological effects are well understood. DMNPAA can be used as a reagent in various organic chemistry reactions and as a fluorescent probe for the detection of proteins and nucleic acids. However, there are also some limitations to using DMNPAA in lab experiments. DMNPAA is a nitro compound, which can be explosive and hazardous. DMNPAA can also be toxic to cells and tissues at high concentrations.
Orientations Futures
There are several future directions for the study of DMNPAA. One direction is to study the potential use of DMNPAA as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMNPAA in more detail to better understand its biochemical and physiological effects. Additionally, DMNPAA can be modified to create new compounds with potentially improved properties and applications. Finally, more research is needed to understand the potential toxic effects of DMNPAA on cells and tissues and to develop safety guidelines for its use in lab experiments.
Méthodes De Synthèse
DMNPAA can be synthesized using various methods. One of the most commonly used methods is the reaction of 5,5-dimethyl-3-(phenylmethyl)-2-cyclohexen-1-one with nitric acid and sulfuric acid. The reaction yields DMNPAA as a yellow crystalline powder. Other methods include the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylmethylamine and nitrosonium tetrafluoroborate, and the reaction of 5,5-dimethyl-2-cyclohexen-1-one with nitric acid and phenylmethylamine.
Applications De Recherche Scientifique
DMNPAA has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. DMNPAA has been used as a reagent in organic chemistry reactions, such as the synthesis of pyridine derivatives. In biochemistry, DMNPAA has been used to study the mechanism of action of enzymes and proteins. DMNPAA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, DMNPAA has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
89229-80-1 |
|---|---|
Nom du produit |
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- |
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-(benzylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-12(14(17(19)20)13(18)9-15)16-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 |
Clé InChI |
NMUNUXWEETXHMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
SMILES canonique |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)








